molecular formula C11H16F3N5O5 B13856437 Terbuthylazin metabolite LM4 trifluoroacetate

Terbuthylazin metabolite LM4 trifluoroacetate

Cat. No.: B13856437
M. Wt: 355.27 g/mol
InChI Key: BQVPLBONSNLACM-UHFFFAOYSA-N
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Description

Terbuthylazin metabolite LM4 trifluoroacetate is a chemical compound that serves as a metabolite of the herbicide terbuthylazine. It is primarily used in the agricultural sector for weed control. The compound is known for its stability and effectiveness in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terbuthylazin metabolite LM4 trifluoroacetate involves multiple steps. The initial step includes the reaction of terbuthylazine with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the use of advanced purification techniques to obtain a high-purity product. The production is monitored to maintain consistency and quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Terbuthylazin metabolite LM4 trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.

    Biology: The compound is studied for its effects on various biological systems, including its impact on plant and microbial metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the formulation of herbicides and other agricultural products.

Mechanism of Action

The mechanism of action of terbuthylazin metabolite LM4 trifluoroacetate involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately results in the death of the plant. The compound also affects various metabolic pathways, leading to the accumulation of toxic intermediates .

Comparison with Similar Compounds

    Terbuthylazine: The parent compound from which terbuthylazin metabolite LM4 trifluoroacetate is derived.

    Atrazine: Another herbicide with a similar mode of action.

    Simazine: A related compound used for weed control.

Uniqueness: this compound is unique due to its specific trifluoroacetate group, which enhances its stability and effectiveness. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H16F3N5O5

Molecular Weight

355.27 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H15N5O3.C2HF3O2/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16;3-2(4,5)1(6)7/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17);(H,6,7)

InChI Key

BQVPLBONSNLACM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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